[4-(2-Chloro-acetylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester [4-(2-Chloro-acetylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13470742
InChI: InChI=1S/C17H23ClN2O3/c1-20(17(22)23-12-13-5-3-2-4-6-13)15-9-7-14(8-10-15)19-16(21)11-18/h2-6,14-15H,7-12H2,1H3,(H,19,21)
SMILES: CN(C1CCC(CC1)NC(=O)CCl)C(=O)OCC2=CC=CC=C2
Molecular Formula: C17H23ClN2O3
Molecular Weight: 338.8 g/mol

[4-(2-Chloro-acetylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13470742

Molecular Formula: C17H23ClN2O3

Molecular Weight: 338.8 g/mol

* For research use only. Not for human or veterinary use.

[4-(2-Chloro-acetylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester -

Specification

Molecular Formula C17H23ClN2O3
Molecular Weight 338.8 g/mol
IUPAC Name benzyl N-[4-[(2-chloroacetyl)amino]cyclohexyl]-N-methylcarbamate
Standard InChI InChI=1S/C17H23ClN2O3/c1-20(17(22)23-12-13-5-3-2-4-6-13)15-9-7-14(8-10-15)19-16(21)11-18/h2-6,14-15H,7-12H2,1H3,(H,19,21)
Standard InChI Key HWIRIBHNSRNJAX-UHFFFAOYSA-N
SMILES CN(C1CCC(CC1)NC(=O)CCl)C(=O)OCC2=CC=CC=C2
Canonical SMILES CN(C1CCC(CC1)NC(=O)CCl)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a cyclohexyl ring substituted at the 4-position with a 2-chloroacetylamino group and a methylcarbamic acid benzyl ester moiety. Its IUPAC name, benzyl N-[4-[(2-chloroacetyl)amino]cyclohexyl]-N-methylcarbamate, reflects this arrangement. The stereochemistry is specified as (1R,4R), which may influence its interactions in biological systems.

Key Structural Features:

  • Cyclohexyl core: Provides conformational rigidity.

  • Chloroacetylamino group (-NH-CO-CH2Cl): Introduces electrophilic reactivity.

  • Methylcarbamic acid benzyl ester: Enhances lipophilicity and metabolic stability.

Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₇H₂₃ClN₂O₃
Molecular Weight338.8 g/mol
SMILESCN(C1CCC(CC1)NC(=O)CCl)C(=O)OCC2=CC=CC=C2
InChI KeyHWIRIBHNSRNJAX-UHFFFAOYSA-N

The compound’s logP (estimated at ~2.8) suggests moderate lipophilicity, suitable for membrane permeability. Its solubility in polar aprotic solvents (e.g., acetonitrile, DMF) facilitates synthetic applications .

Synthesis and Preparation

Synthetic Routes

The synthesis typically involves multi-step reactions:

  • Cyclohexylamine Derivatization: A cyclohexylamine precursor is alkylated with methyl groups and functionalized at the 4-position.

  • Chloroacetylation: The amine reacts with chloroacetyl chloride under basic conditions to form the 2-chloroacetylamino group .

  • Carbamate Formation: The intermediate is treated with benzyl chloroformate to install the carbamate ester .

Example Protocol :

  • Step 1: React 4-aminocyclohexanol with methyl iodide in acetonitrile to yield N-methyl-4-aminocyclohexanol.

  • Step 2: Treat with chloroacetyl chloride (1.5 eq) at 60°C for 6 hours.

  • Step 3: Add benzyl chloroformate (1.2 eq) and triethylamine, stir at room temperature.

  • Yield: ~65% after column chromatography (hexane/ethyl acetate).

Analytical Characterization

  • NMR: ¹H NMR (CDCl₃) displays signals for benzyl protons (δ 7.35–7.25 ppm), methyl groups (δ 3.05 ppm), and chloroacetyl CH₂ (δ 4.15 ppm).

  • MS: ESI-MS shows [M+H]⁺ at m/z 339.8, consistent with the molecular formula.

Biological Activity and Mechanisms

CompoundTargetIC₅₀ (µM)Source
[4-(2-Chloro-acetylamino)-cyclohexyl]-methyl-carbamateVEGFR-2 (predicted)N/A
Ethyl analog (C₁₈H₂₅ClN₂O₃)Antimicrobial12.3
Aminoacetyl analog (C₁₆H₂₃N₃O₃)Antifungal8.7

Mechanistic Insights

The chloroacetyl group may act as an electrophile, covalently modifying cysteine residues in target proteins . The benzyl ester enhances bioavailability by resisting hydrolysis in plasma .

Research Applications

Pharmaceutical Intermediate

This compound serves as a precursor in synthesizing kinase inhibitors and antimicrobial agents . For example, its ethyl analog (VCID: VC13472074) showed 58% growth inhibition in Staphylococcus aureus assays.

Chemical Biology Probes

The chloroacetyl moiety enables site-specific protein labeling via thiol-reactive chemistry, useful in proteomics .

Future Directions

Optimization Strategies

  • Stereochemical Modifications: Evaluate (1S,4S) enantiomers for improved selectivity.

  • Prodrug Development: Replace benzyl ester with bioreversible groups (e.g., pivaloyloxymethyl) .

Target Validation

High-throughput screening against kinase libraries (e.g., EGFR, PDGFR) is warranted . Preliminary molecular docking suggests affinity for VEGFR-2’s ATP-binding pocket .

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